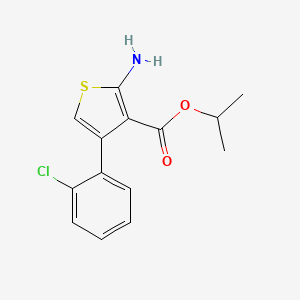

Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate

Description

Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate (CAS: 6132-29-2; alternative CAS: 351157-60-3) is a thiophene derivative with the molecular formula C₁₄H₁₄ClNO₂S and a molecular weight of 295.78 g/mol. It features a 2-chlorophenyl substituent at the 4-position of the thiophene ring and an isopropyl ester group at the 3-position. It is frequently utilized in pharmaceutical and agrochemical research, particularly as a precursor for synthesizing heterocyclic compounds with biological activity.

Properties

IUPAC Name |

propan-2-yl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S/c1-8(2)18-14(17)12-10(7-19-13(12)16)9-5-3-4-6-11(9)15/h3-8H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKVIELFIGZTWFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(SC=C1C2=CC=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358018 | |

| Record name | isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6132-29-2 | |

| Record name | isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate typically involves the reaction of 2-chlorobenzaldehyde with thiophene-3-carboxylic acid, followed by amination and esterification . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the reactions .

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the chemicals involved .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate has been explored for its potential as a pharmaceutical agent. Its structural characteristics suggest possible interactions with biological targets.

Case Studies

- Anticancer Activity : Research indicates that derivatives of thiophene compounds exhibit anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

- Antimicrobial Properties : Similar thiophene derivatives have demonstrated antimicrobial activity against a range of pathogens, suggesting that this compound may also possess such properties .

Biological Research

This compound is utilized in biological assays to investigate its effects on cellular processes.

Applications in Proteomics

- It has been used as a reagent in proteomics research to study protein interactions and modifications. The ability of this compound to bind specific proteins makes it valuable for understanding complex biological systems .

Material Science

The unique properties of thiophene derivatives make them suitable for applications in material science.

Conductive Polymers

- Thiophene-based compounds are often incorporated into conductive polymers, which are essential for electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of this compound into polymer matrices can enhance electrical conductivity and stability .

Synthesis and Derivatives

The synthesis of this compound can lead to various derivatives with enhanced or modified properties.

Synthetic Pathways

- The compound can be synthesized through multi-step reactions involving thiophene derivatives and chlorinated aromatic compounds. These synthetic pathways allow for the modification of functional groups, which can tailor the compound's properties for specific applications .

Mechanism of Action

The mechanism of action of Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs, focusing on substituent variations, ester groups, and molecular properties:

Key Observations:

The 4-cyclohexylphenyl substituent in the ethyl ester analog increases hydrophobicity (higher molecular weight: 329.46 vs. 295.78), which may enhance membrane permeability in biological systems.

Ester Group Impact: Replacing the isopropyl ester with ethyl or propyl groups alters lipophilicity.

Hazard Profiles :

- The target compound and its ethyl analog (CAS: 351156-51-9) share irritant properties, while analogs like the 2,4-dimethylphenyl variant lack explicit hazard data, suggesting substituent-dependent toxicity.

Biological Activity

Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate (CAS No. 6132-29-2) is a compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its biological activity, including antitumor, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant research findings.

- Molecular Formula : C₁₄H₁₄ClNO₂S

- Molecular Weight : 295.78 g/mol

- Structure : The compound features a thiophene ring substituted with an isopropyl group and a chlorophenyl moiety, which are critical for its biological activity.

Antitumor Activity

Research has indicated promising antitumor properties for this compound. A study evaluating various derivatives revealed that compounds with similar structures exhibited cytotoxic effects on cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer).

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 15.63 | Induction of apoptosis via caspase activation |

| Reference Compound (Doxorubicin) | MCF-7 | 10.38 | DNA intercalation and inhibition of topoisomerase II |

The compound demonstrated an IC₅₀ value of 15.63 µM against the MCF-7 cell line, indicating moderate activity compared to doxorubicin, a standard chemotherapeutic agent .

Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values were assessed against several bacterial strains.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were evaluated through its inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

| Compound | COX-1 Inhibition (IC₅₀ µM) | COX-2 Inhibition (IC₅₀ µM) |

|---|---|---|

| This compound | 19.45 ± 0.07 | 42.1 ± 0.30 |

The compound showed selective inhibition of COX enzymes, which could make it a candidate for further development in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The presence of the chlorophenyl group at the para position significantly enhances the biological activity of the thiophene derivatives. Modifications to this group or the introduction of additional substituents can lead to variations in potency and selectivity, highlighting the importance of SAR studies in drug development.

Case Studies

- Anticancer Study : A derivative similar to this compound was tested against multiple cancer cell lines, demonstrating a significant reduction in cell viability and triggering apoptosis through p53 pathway activation.

- Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial activity against resistant strains of bacteria, showing that modifications to the thiophene ring could enhance efficacy against specific pathogens.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via the Gewald reaction, which involves condensation of a ketone with a cyanoacetate derivative. Key steps include:

- Reaction Setup : Use of dry solvents (e.g., CH₂Cl₂) under nitrogen atmosphere to prevent moisture-sensitive intermediates from degrading .

- Reagent Selection : Acylation with anhydrides (e.g., succinic anhydride) at reflux temperatures (~80°C) to introduce functional groups .

- Purification : Reverse-phase HPLC with gradients (e.g., MeCN:H₂O from 30%→100%) or methanol recrystallization to isolate high-purity products .

- Optimization : Adjusting molar ratios (e.g., 1.2 equivalents of anhydride), solvent polarity, and reaction time can improve yields (e.g., 47–78% reported in similar thiophene derivatives) .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

- Spectroscopic Techniques :

- IR Spectroscopy : Identify NH (3300–3500 cm⁻¹), C=O (1680–1720 cm⁻¹), and C=C (1600 cm⁻¹) stretches .

- NMR : ¹H NMR for aromatic protons (δ 6.8–8.0 ppm) and ester methyl groups (δ 1.2–1.5 ppm); ¹³C NMR for carbonyl carbons (δ 165–170 ppm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazard Identification : Skin irritation (Category 2), eye irritation (Category 2A), and respiratory toxicity (Category 3) require PPE (gloves, goggles, respirators) .

- Spill Management : Use inert absorbents (e.g., sand) and avoid water to prevent dispersion. Ventilate areas with fume hoods .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How does the 2-chlorophenyl substituent influence the compound’s biological activity and binding interactions?

- Structure-Activity Relationship (SAR) :

- The electron-withdrawing Cl group enhances electrophilicity, potentially improving interactions with bacterial enzymes (e.g., dihydrofolate reductase) .

- Comparative studies with methyl or methoxy substituents show reduced antibacterial efficacy, suggesting halogenated groups are critical for target affinity .

- Mechanistic Insights : Molecular docking simulations can map the substituent’s role in binding pocket occupancy and hydrogen-bonding networks .

Q. What computational methods are used to predict the compound’s physicochemical properties and druglikeness?

- Key Parameters :

| Property | Value/Description | Relevance | Source |

|---|---|---|---|

| XlogP | ~4 (hydrophobic) | Membrane permeability | |

| H-bond donors/acceptors | 1/5 | Solubility & bioavailability | |

| Topological PSA | 89.8 Ų | Blood-brain barrier penetration |

Q. How can researchers resolve contradictions in biological activity data across different experimental models?

- Case Example : Discrepancies in antibacterial IC₅₀ values may arise from:

- Assay Variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) .

- Strain-Specific Resistance : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) panels to assess spectrum .

- Metabolic Stability : Use hepatic microsome assays to evaluate compound degradation rates .

Q. What strategies are effective for derivatizing the thiophene core to enhance pharmacological properties?

- Functionalization Approaches :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.